2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile
Description
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethylpropanoyl group, a phenylamino group, and a sulfanylprop-2-enenitrile moiety
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enethioamide |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18) |
InChI Key |
OWAFSVKWXTZPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=S)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2-dimethylpropanoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the phenylamino and sulfanyl groups, followed by the formation of the enenitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The phenylamino group may interact with enzymes or receptors, while the sulfanyl group can form covalent bonds with thiol groups in proteins. The enenitrile moiety may also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile.
Phenylamino derivatives: Compounds with similar phenylamino groups but different substituents.
Sulfanylprop-2-enenitrile derivatives: Compounds with similar sulfanyl and enenitrile moieties but different substituents.
Uniqueness
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile, with the CAS number 1025530-23-7, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
The molecular formula of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is C14H16N2OS, with a molecular weight of 260.36 g/mol. The compound features a unique structure that combines a phenylamino group with a sulfanylprop-2-enenitrile moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1025530-23-7 |
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile exhibit significant anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells by activating various signaling pathways. For instance, phenylamino derivatives have been shown to inhibit cell proliferation in several cancer lines, including breast and colon cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of apoptosis : Triggering programmed cell death through caspase activation.
- Modulation of signaling pathways : Affecting pathways such as MAPK and PI3K/Akt.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of various phenylamino derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.Compound IC50 (µM) Cancer Cell Line 2-(2,2-Dimethylpropanoyl)... 5.3 MCF-7 Control (DMSO) >50 MCF-7 -
In Vivo Studies :
In vivo studies using xenograft models have shown that administration of similar compounds led to significant tumor reduction compared to control groups. This suggests potential for therapeutic applications in oncology.
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the toxicity profile of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further research is required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
